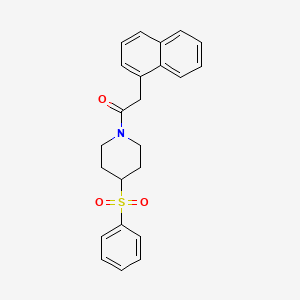

2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone

Description

2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone is a complex organic compound that features a naphthalene ring, a piperidine ring, and a phenylsulfonyl group

Properties

IUPAC Name |

1-[4-(benzenesulfonyl)piperidin-1-yl]-2-naphthalen-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3S/c25-23(17-19-9-6-8-18-7-4-5-12-22(18)19)24-15-13-21(14-16-24)28(26,27)20-10-2-1-3-11-20/h1-12,21H,13-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHNYRPEVNRBBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with naphthalene, piperidine, and phenylsulfonyl chloride.

Step 1: Naphthalene undergoes a Friedel-Crafts acylation to introduce an ethanone group, forming 2-(naphthalen-1-yl)ethanone.

Step 2: The ethanone derivative is then reacted with piperidine under basic conditions to form 2-(naphthalen-1-yl)-1-(piperidin-1-yl)ethanone.

Step 3: Finally, phenylsulfonyl chloride is introduced to the piperidine nitrogen in the presence of a base such as triethylamine, resulting in the formation of 2-(naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The naphthalene ring can undergo oxidation to form naphthoquinones.

Reduction: The ethanone group can be reduced to an alcohol using reagents like sodium borohydride.

Substitution: The phenylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Naphthoquinones.

Reduction: 2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Agents

Recent studies have indicated that derivatives of sulfonyl compounds, including those related to 2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone, exhibit promising anti-inflammatory properties. For instance, compounds with similar structures have been evaluated as soluble epoxide hydrolase (sEH) inhibitors, showing efficacy in reducing inflammation in models of acute lung injury .

Analgesic Properties

Research has demonstrated the analgesic potential of compounds similar to this compound. In murine pain models, these compounds exhibited significant analgesic effects comparable to established analgesics, suggesting their utility in pain management therapies .

Cancer Research

The sulfonamide moiety in the compound has been explored for its ability to inhibit specific cathepsins (L and B), which are implicated in cancer progression. This inhibition could lead to the development of novel anticancer therapies targeting these proteases .

Case Study 1: Evaluation of sEH Inhibitors

A study evaluated various sulfonamide derivatives for their inhibitory effects on sEH, with some derivatives demonstrating nanomolar potency. The structure-activity relationship highlighted that modifications in the aromatic substitution significantly influenced the potency of these compounds .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound 4f | 0.10 | sEH inhibition |

| Compound 4l | 1.21 | sEH inhibition |

Case Study 2: Analgesic Efficacy in Pain Models

In a comparative study of analgesic effects using tail-flick and hot plate assays, the compound demonstrated efficacy similar to known analgesics when administered at specific dosages, indicating its potential as a therapeutic agent for pain relief .

Industrial Applications

Beyond medicinal uses, there are potential applications for this compound in the development of agrochemicals and materials science. Sulfonamides are often utilized as intermediates in the synthesis of fungicides and herbicides, contributing to crop protection strategies .

Mechanism of Action

The mechanism by which 2-(naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The phenylsulfonyl group may play a role in binding to these targets, while the naphthalene and piperidine rings provide structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

2-(Naphthalen-1-yl)-1-(piperidin-1-yl)ethanone: Lacks the phenylsulfonyl group, which may reduce its potency or specificity.

1-(4-(Phenylsulfonyl)piperidin-1-yl)ethanone: Lacks the naphthalene ring, which may affect its binding properties and overall activity.

Uniqueness

2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both the naphthalene ring and the phenylsulfonyl group makes it a versatile compound for various applications in research and industry.

Biological Activity

2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone, also known as Naphthalen-1-yl(4-(phenylsulfonyl)piperidin-1-yl)methanone, is a synthetic organic compound characterized by its complex structure, which includes a naphthalene ring, a piperidine moiety, and a phenylsulfonyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C22H21NO3S, with a molecular weight of 379.47 g/mol. Its structure features several functional groups that contribute to its biological activity. The presence of the naphthalene ring provides a hydrophobic environment, while the piperidine and sulfonyl groups enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways.

2. Antimalarial Effects

This compound has also been investigated for its antimalarial properties. In vitro studies suggest it inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria. The estimated effective concentration (EC50) for this activity is reported to be around 50 nmol/L, indicating potent efficacy against resistant strains.

3. Antitumor Potential

Preliminary studies indicate that this compound may exhibit antitumor activity. In vitro assays on various cancer cell lines have shown that it can induce apoptosis and inhibit proliferation at micromolar concentrations. The compound's ability to interact with specific cellular pathways involved in cancer progression is currently under investigation .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes in bacteria and cancer cells.

- Receptor Modulation : The compound potentially interacts with various receptors in the central nervous system, which could explain some of its therapeutic effects.

Research Findings and Case Studies

Several studies have explored the biological effects of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 0.5 to 2 µg/mL. |

| Study B | Showed promising antimalarial effects with an EC50 value indicating high potency against P. falciparum. |

| Study C | Investigated antitumor effects in various human cancer cell lines, revealing IC50 values below 10 µM in several cases. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Naphthalen-1-yl)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone, and what factors influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where naphthalene derivatives react with acyl chlorides in the presence of Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions . Key factors affecting efficiency include:

- Catalyst activity : AlCl₃ is preferred for electron-rich aromatic systems, but moisture sensitivity requires strict anhydrous protocols.

- Reaction temperature : Elevated temperatures (80–120°C) improve kinetics but may promote side reactions.

- Solvent choice : Dichloromethane or chlorobenzene is often used to stabilize reactive intermediates.

Q. How can researchers characterize the structural purity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic techniques : Use ¹H/¹³C NMR to confirm substituent positions and integration ratios. For example, the naphthalene protons typically show distinct aromatic splitting patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, while GC-MS identifies volatile byproducts.

- Elemental analysis : Validate molecular formula consistency (C, H, N, S) .

Q. What are the documented biological activities of this compound, and what assay conditions are critical for reproducibility?

- Methodological Answer : Preliminary studies on structurally similar naphthalene derivatives show antimicrobial activity (e.g., against S. aureus and E. coli). Assays require:

- Standardized inoculum size (e.g., 1×10⁶ CFU/mL) to ensure consistent results.

- Solvent controls : DMSO concentrations ≤1% to avoid cytotoxicity artifacts.

- Positive controls (e.g., ciprofloxacin) to validate assay sensitivity .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what industrial techniques are transferable to lab settings?

- Methodological Answer :

- Continuous flow reactors : Improve mixing and heat transfer, reducing side products (e.g., diaryl ketones) .

- Catalyst recycling : Immobilized AlCl₃ on silica gel enhances reusability and reduces waste.

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. How should researchers address discrepancies in reported biological activity data?

- Methodological Answer : Contradictions may arise from:

- Substituent effects : The phenylsulfonyl group’s electron-withdrawing nature may alter bioavailability compared to halogenated analogs. Compare IC₅₀ values under identical assay conditions .

- Membrane permeability : Perform logP measurements (e.g., shake-flask method) to correlate hydrophobicity with activity trends.

- Metabolic stability : Use liver microsome assays to assess compound degradation rates .

Q. What computational methods aid in predicting the compound’s reactivity or target interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ketone group may act as a hydrogen-bond acceptor .

- Molecular docking : Screen against bacterial enzyme targets (e.g., DNA gyrase) using AutoDock Vina. Validate with mutagenesis studies to confirm binding residues .

Safety and Toxicity Considerations

Q. What safety protocols are recommended for handling this compound, given its structural similarity to toxic naphthalene derivatives?

- Methodological Answer :

- Exposure mitigation : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/dermal contact.

- Toxicological profiling : Reference naphthalene toxicity data (Table B-1, ), which highlights hepatic and renal effects in mammals via oral exposure .

- Waste disposal : Incinerate in a certified facility to prevent environmental release of sulfone byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.